(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid
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Overview
Description
(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid is a fatty acid derivative with a unique structure characterized by the presence of a hydroxyl group at the second carbon and a keto group at the seventeenth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid typically involves the hydroxylation and oxidation of oleic acid. One common method includes the use of microbial fermentation, where genetically engineered strains of microorganisms such as Yarrowia lipolytica are employed to produce the desired compound . The reaction conditions often involve the use of specific substrates like sucrose, glycerol, sodium acetate, sodium propionate, and yeast extract, optimized through a design of experiment strategy .
Industrial Production Methods
Industrial production of this compound can be scaled up using bioreactors. The fermentation process is carried out in large-scale bioreactors with controlled conditions to maximize the yield of the compound. The optimization of cell density and lipid content in the culture medium is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with specific properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a keto group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid has numerous scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For instance, it may interact with enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated omega-9 fatty acid with a similar structure but lacking the hydroxyl and keto groups.
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Palmitoleic Acid: A monounsaturated omega-7 fatty acid with a single double bond at the seventh carbon.
Uniqueness
(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and keto groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-2-hydroxy-17-oxooctadec-9-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-16(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(20)18(21)22/h2-3,17,20H,4-15H2,1H3,(H,21,22)/b3-2- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSHLUUKQNYIFM-IHWYPQMZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCC=CCCCCCCC(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCCC/C=C\CCCCCCC(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675951 |
Source
|
Record name | (9Z)-2-Hydroxy-17-oxooctadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-44-2 |
Source
|
Record name | (9Z)-2-Hydroxy-17-oxooctadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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